4-Chloro-2,3-difluorophenyl Isothiocyanate

Description

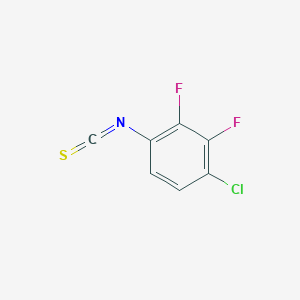

Structure

3D Structure

Properties

Molecular Formula |

C7H2ClF2NS |

|---|---|

Molecular Weight |

205.61 g/mol |

IUPAC Name |

1-chloro-2,3-difluoro-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |

InChI Key |

NYFRSBXRRABDDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and identifiers for 4-Chloro-2,3-difluorophenyl Isothiocyanate

The following technical guide details the chemical identity, synthesis, and application profile of 4-Chloro-2,3-difluorophenyl Isothiocyanate , a specialized fluorinated building block used in high-precision medicinal chemistry.

A Critical Fluorinated Building Block for Drug Discovery

Executive Summary

In the landscape of modern drug design, the modulation of physicochemical properties via fluorination is a cornerstone strategy. 4-Chloro-2,3-difluorophenyl Isothiocyanate represents a high-value electrophilic intermediate. Its specific substitution pattern—combining a lipophilic, metabolically blocking chlorine at the para position with electron-withdrawing fluorine atoms at the ortho and meta positions—offers a unique electronic profile for constructing thiourea and urea pharmacophores. This guide provides the definitive technical specifications, synthetic pathways, and safety protocols for researchers utilizing this compound.

Part 1: Chemical Identity & Crystallography

This compound is distinct from its isomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) due to the contiguous halogenation pattern, which significantly alters the dipole moment and reactivity of the isothiocyanate group.

Core Identifiers

| Metric | Specification |

| Chemical Name | 4-Chloro-2,3-difluorophenyl Isothiocyanate |

| CAS Number | 1895912-44-3 |

| Molecular Formula | C |

| Molecular Weight | 205.61 g/mol |

| Precursor CAS | 878285-12-2 (4-Chloro-2,3-difluoroaniline) |

| SMILES | Clc1c(F)c(F)c(N=C=S)cc1 |

| InChI Key | Predicted:[1][2][3]InChI=1S/C7H2ClF2NS/c8-5-1-4(11-3-12)6(9)7(5)10/h1H |

Note on CAS Validity: As a specialized intermediate, this compound is often indexed under its aniline precursor in older databases. The CAS 1895912-44-3 is the specific identifier for the isothiocyanate derivative used by major cataloging authorities [1].

Part 2: Physicochemical Profile[4]

Understanding the physical state and reactivity of this compound is essential for experimental design. Isothiocyanates are electrophiles that react rapidly with nucleophiles (amines, thiols, alcohols).

| Property | Value / Description | Experimental Implication |

| Physical State | Low-melting solid or semi-solid oil | May require gentle warming for aliquoting; handle as a liquid for stoichiometry. |

| Boiling Point | ~250–260 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without rapid evaporation. |

| Reactivity | Moisture Sensitive | Hydrolyzes to the corresponding aniline and carbonyl sulfide (COS) upon exposure to atmospheric moisture. |

| Solubility | DCM, THF, DMF, Acetonitrile | Compatible with standard organic synthesis solvents; avoid protic solvents (MeOH, EtOH) during storage. |

| Sensory | Lachrymator | Potent irritant to mucous membranes; must be handled in a fume hood. |

Part 3: Synthetic Pathways & Mechanistic Insight

While thiophosgene (CSCl

Recommended Protocol: The CS

/Tosyl Chloride Method

This method generates the dithiocarbamate salt in situ, followed by decomposition to the isothiocyanate.[4] It is safer and yields high purity.

Mechanism:

-

Nucleophilic Attack: The aniline nitrogen attacks CS

under basic conditions (TEA) to form the dithiocarbamate anion. -

Activation: The sulfur atom attacks Tosyl Chloride (TsCl), creating a good leaving group.

-

Elimination: Base-mediated elimination yields the isothiocyanate and tosyl species.

Figure 1: Two-step, one-pot synthesis of 4-Chloro-2,3-difluorophenyl Isothiocyanate avoiding thiophosgene.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-Chloro-2,3-difluoroaniline in THF. Add 2.5 eq of Triethylamine (TEA). Cool to 0°C.

-

Addition: Dropwise add 5.0 eq of CS

. Stir for 2 hours (formation of dithiocarbamate). -

Desulfurization: Add 1.1 eq of p-Toluenesulfonyl chloride (TsCl) dissolved in THF.

-

Workup: Allow to warm to room temperature. The reaction typically completes in 1–3 hours. Quench with 1N HCl, extract with DCM, and wash with brine.

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove sulfur byproducts [2].

Part 4: Application in Medicinal Chemistry

The 4-Chloro-2,3-difluoro motif is not arbitrary; it is a precision tool for optimizing drug-target interactions.

1. Metabolic Stability (The "Para-Block")

The chlorine atom at the C4 position blocks para-hydroxylation, a primary metabolic pathway for phenyl rings mediated by Cytochrome P450 enzymes. This extends the half-life (

2. Electronic Modulation (The "Ortho/Meta-Fluoro" Effect)

Fluorine is highly electronegative. Placing fluorine at positions 2 and 3:[5]

-

Reduces Electron Density: It pulls electron density away from the aromatic ring, making the isothiocyanate carbon more electrophilic and reactive toward hindered amines.

-

Lipophilicity: Increases the logP of the molecule, facilitating membrane permeability.

-

Conformational Lock: The ortho-fluorine can create intramolecular electrostatic repulsions or attractions with the urea/thiourea NH protons, locking the molecule into a bioactive conformation [3].

3. Scaffold Construction

This isothiocyanate is the primary reagent for synthesizing N,N'-diarylthioureas , which are precursors to:

-

Kinase Inhibitors: Mimicking the ATP-binding hinge region.

-

2-Aminobenzothiazoles: Via radical cyclization or oxidative closure of the thiourea.

Part 5: Handling, Safety & Analytics

Safety Protocols (Lachrymator)

-

Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management: Neutralize spills with a solution of dilute ammonia or aliphatic amine (to convert the volatile isothiocyanate into a non-volatile urea) before cleaning.

Analytical Characterization

To validate the identity of the synthesized or purchased compound:

-

IR Spectroscopy: Look for a strong, broad, characteristic peak at ~2000–2200 cm⁻¹ (N=C=S stretch).

-

¹H NMR (CDCl₃): Expect aromatic signals. The 2,3-difluoro substitution pattern will split the remaining protons (H5 and H6) into complex multiplets due to H-F and H-H coupling.

-

H5/H6 Region: ~7.0–7.5 ppm (depending on solvent).

-

-

¹⁹F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals (around -130 to -150 ppm) showing mutual coupling.

References

-

Accela Chem. (2024).[6] Product Catalog: 4-Chloro-2,3-difluorophenyl Isothiocyanate (Cas No. 1895912-44-3).[5] Retrieved from

-

Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates.[4] The Journal of Organic Chemistry, 72(10), 3969-3971. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Chlorophenyl isothiocyanate (General Isothiocyanate Safety). Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. achmem.com [achmem.com]

- 3. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. 285125-75-9,3-Methyl-4-nitrophenyl Isothiocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Remarkable Benefits of Isothiocyanate and Thiochloroformate in Health and Industry [moltuslab.com]

Reactivity profile of chloro-difluoro substituted phenyl isothiocyanates

A Technical Guide to Reactivity, Synthesis, and Application in Covalent Drug Design

Executive Summary

The strategic incorporation of halogen atoms into phenyl isothiocyanates (PITCs) is a cornerstone of modern covalent drug discovery. While the isothiocyanate moiety (-N=C=S) is a well-characterized electrophile, the specific combination of chlorine and difluoro substitutions on the aromatic ring creates a unique reactivity profile. This guide dissects the electronic and steric landscape of chloro-difluoro PITCs, providing a predictive framework for their kinetics, a robust "green" synthetic route, and protocols for their application in cysteine-targeting assays.

Part 1: The Electronic & Steric Landscape

To effectively utilize chloro-difluoro PITCs, one must understand how these substituents perturb the electrophilicity of the central carbon.

The Hammett-Taft Prediction Model

The reactivity of aryl isothiocyanates toward nucleophiles (amines, thiols) is governed by the electron density at the central carbon. Electron-withdrawing groups (EWGs) deplete this density, accelerating nucleophilic attack.

-

Chlorine (Cl): Exerts a strong inductive withdrawal (-I) and a weak resonance donation (+R). In the meta position, the -I effect dominates (

). In the para position, resonance dampens the withdrawal ( -

Fluorine (F): The most electronegative element. It exerts a massive inductive withdrawal but also significant resonance donation. Crucially, meta-fluorine is a potent activator (

), whereas para-fluorine is nearly electronically neutral (

Table 1: Predicted Reactivity Enhancement Factors

Relative to unsubstituted Phenyl Isothiocyanate (

| Substituent Pattern | Electronic Effect ( | Predicted Rate ( | Steric Impact | Lipophilicity ( |

| Phenyl (H) | 0.00 | 1.0 | None | Reference |

| 4-Cl | +0.23 | ~1.7x | Low | +0.71 |

| 3,5-Difluoro | +0.68 | ~4.8x | Low | +0.44 |

| 3-Cl, 4,5-Difluoro | +0.77 | ~6.0x | Moderate | +1.15 |

| 2-Cl, 4,5-Difluoro | +0.77 | ~0.5x (Retarded) | High (Ortho) | +1.15 |

Technical Insight: The 3-chloro-4,5-difluoro motif is a "Goldilocks" scaffold. It maximizes electronic activation (high

) without introducing the kinetic dampening of ortho steric hindrance seen in 2-chloro variants.

Mechanism of Nucleophilic Addition

The reaction proceeds via a nucleophilic attack on the central carbon, forming a thiourea (with amines) or dithiocarbamate (with thiols).

Figure 1: General mechanism of nucleophilic addition. The electron-withdrawing nature of the halogenated ring stabilizes the developing negative charge on the nitrogen in the transition state, lowering activation energy.

Part 2: Synthetic Routes

While thiophosgene (

The "Green" CS2/Tosyl Chloride Protocol

This method avoids gaseous toxic reagents and allows for mild handling of the halogenated aniline precursor.

Reagents:

-

Precursor: Chloro-difluoroaniline (1.0 eq)

-

Carbon Source: Carbon Disulfide (

) (10.0 eq) -

Base: Triethylamine (TEA) (3.0 eq)

-

Desulfurizing Agent:

-Toluenesulfonyl chloride (TsCl) (1.0 eq) -

Solvent: THF or MeCN

Figure 2: Step-wise synthesis workflow using the Tosyl Chloride desulfurization method. This route minimizes exposure to volatile toxic sulfur species.

Part 3: Experimental Protocols

Synthesis of 3-Chloro-4,5-difluorophenyl Isothiocyanate

Safety: Perform all steps in a functioning fume hood. PITC derivatives are lachrymators and potential sensitizers.

-

DTC Formation:

-

Dissolve 3-chloro-4,5-difluoroaniline (10 mmol) in THF (20 mL).

-

Cool to 0°C in an ice bath.

-

Add

(100 mmol, excess) followed by dropwise addition of Triethylamine (30 mmol). -

Observation: The solution will turn yellow/orange, and a precipitate (DTC salt) may form. Stir for 2 hours at room temperature.

-

-

Desulfurization:

-

Workup:

-

Quench with 1M HCl (to neutralize TEA and remove unreacted amine).

-

Extract with Dichloromethane (

mL). -

Wash organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash chromatography (100% Hexanes). Isothiocyanates move near the solvent front (

).

-

Kinetic Reactivity Assay (UV-Vis Depletion)

To validate the reactivity profile against a target nucleophile (e.g., Cysteine).

-

Preparation:

-

Prepare a 100

M stock of the PITC in Acetonitrile. -

Prepare a 1 mM stock of L-Cysteine in Phosphate Buffer (pH 7.4).

-

-

Execution:

-

Mix PITC and Cysteine (1:10 ratio to ensure pseudo-first-order kinetics) in a quartz cuvette.

-

Monitor: Absorbance decay at ~270–290 nm (characteristic NCS band) or appearance of the thiourea band at ~250 nm.

-

-

Calculation:

-

Plot

vs. time. -

The slope

confirms the reactivity enhancement provided by the Cl/F substitution.

-

Part 4: Applications in Drug Discovery[4]

Covalent Inhibition (Targeted Cysteine Modification)

Chloro-difluoro PITCs are ideal "warheads" for covalent drugs targeting non-catalytic cysteines (e.g., in KRAS or EGFR inhibitors).

-

Tunability: Unlike acrylamides (which are Michael acceptors), ITCs react reversibly or irreversibly depending on the local pH and solvent accessibility.

-

Metabolic Stability: The fluorine atoms at the 4,5-positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.

Bioisosteric Replacement

The chloro-difluoro motif increases lipophilicity (Table 1), aiding in blood-brain barrier (BBB) penetration. The specific halogen pattern can also fill hydrophobic pockets in the target protein, increasing binding affinity (

References

-

Hammett Equation & Reactivity

-

Jaffe, H. H. "A Reexamination of the Hammett Equation." Chemical Reviews, 1953.

- Note: Foundational text establishing values for Cl and F.

-

-

Isothiocyanate Synthesis (Green Method)

-

Wong, R., & Dolman, S. J. "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates." The Journal of Organic Chemistry, 2007.

-

-

Mechanistic Insight

-

Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

-

Safety Data

-

Sigma-Aldrich. "Safety Data Sheet: 4-Fluorophenyl isothiocyanate." (Use as proxy for general halogenated PITC handling).

-

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physicochemical Properties of 4-Chloro-2,3-difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 4-Chloro-2,3-difluorophenyl Isothiocyanate. Recognizing the challenges in obtaining direct experimental data for novel compounds, this document synthesizes available information on structurally related analogs and fundamental principles of physical chemistry to offer a scientifically grounded perspective. This guide is intended to support researchers and drug development professionals in understanding and predicting the physicochemical behavior of this compound.

Executive Summary: The Data Gap for 4-Chloro-2,3-difluorophenyl Isothiocyanate

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 4-Chloro-2,3-difluorophenyl Isothiocyanate. This data gap is not uncommon for specialized chemical intermediates. However, by examining the physical properties of structurally similar phenyl isothiocyanates, we can draw valuable inferences and establish a reasonable estimation range for the compound of interest. The subsequent sections of this guide will present this comparative data and delve into the underlying principles of structure-property relationships that govern these physical characteristics.

Comparative Physicochemical Data of Halogenated Phenyl Isothiocyanates

To establish a predictive framework, the experimentally determined melting and boiling points of several analogous halogenated phenyl isothiocyanates are presented in the table below. These compounds were selected based on the presence of chloro and/or fluoro substituents on the phenyl ring, providing a basis for understanding the impact of halogenation patterns.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorophenyl isothiocyanate | 2131-55-7 | C₇H₄ClNS | 42-44[1][2][3] | 135-136 (at 24 mmHg)[1][2] |

| 4-Fluorophenyl isothiocyanate | 1544-68-9 | C₇H₄FNS | Not specified | Not specified |

| 3-Fluorophenyl isothiocyanate | 2058-14-2 | C₇H₄FNS | Not specified | Not specified |

| 4-Chloro-3-fluorophenylisothiocyanate | 597545-17-0 | C₇H₃ClFNS | Not specified | Not specified |

| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | 23163-86-2 | C₈H₃ClF₃NS | Not specified | Not specified |

Note: The absence of data for some compounds in the table further highlights the specialized nature of these chemicals.

Structure-Property Relationships: Predicting the Behavior of 4-Chloro-2,3-difluorophenyl Isothiocyanate

The melting and boiling points of a molecule are fundamentally governed by the strength of its intermolecular forces. For halogenated aromatic compounds, these forces are a complex interplay of van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding.

The Influence of Halogen Substitution on Boiling Point

The boiling point is primarily influenced by molecular weight and intermolecular forces in the liquid state.

-

Molecular Weight: As the molecular weight of a compound increases, so do the van der Waals forces, leading to a higher boiling point. The halogens increase in size and mass down the group (F < Cl < Br < I), which generally leads to an increase in boiling point for analogous compounds.[4][5]

-

Polarity and Dipole-Dipole Interactions: The electronegativity of halogens decreases down the group (F > Cl > Br > I). The carbon-halogen bond polarity, therefore, follows the same trend.[6] Molecules with significant dipole moments will exhibit stronger dipole-dipole interactions, which can increase the boiling point. The overall molecular dipole moment, however, depends on the vector sum of individual bond dipoles. For 4-Chloro-2,3-difluorophenyl Isothiocyanate, the presence of three electronegative halogen atoms will create significant bond dipoles. The asymmetrical arrangement of these halogens suggests that the molecule will possess a net dipole moment, contributing to a higher boiling point compared to non-polar analogs.

The Influence of Halogen Substitution on Melting Point

The melting point is determined by the strength of intermolecular forces within the crystal lattice and the efficiency with which the molecules can pack.

-

Symmetry and Crystal Packing: Molecular symmetry plays a crucial role in the melting point. More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces and a higher melting point. The substitution pattern of 4-Chloro-2,3-difluorophenyl Isothiocyanate (ortho and meta difluoro substitution with a para chloro substituent) results in a relatively asymmetric molecule. This lack of high symmetry might lead to less efficient crystal packing and, consequently, a moderate melting point compared to more symmetrical analogs.

-

Intermolecular Interactions in the Solid State: Halogen bonding, a noncovalent interaction between a halogen atom and a nucleophilic site, can significantly influence crystal packing and melting points. The strength of halogen bonding generally follows the order I > Br > Cl > F.[1][2] While fluorine is a poor halogen bond donor, chlorine can participate in such interactions. The presence of both chlorine and fluorine in 4-Chloro-2,3-difluorophenyl Isothiocyanate allows for a complex array of potential intermolecular interactions, including C-H···F, C-H···Cl, and potentially weak halogen bonds, which will collectively determine the lattice energy and melting point.

-

Positional Isomerism: The position of substituents on the aromatic ring significantly affects the melting point. For many disubstituted benzenes, the para isomer has the highest melting point due to its greater symmetry, which allows for more efficient packing in the crystal lattice.[1][2] While 4-Chloro-2,3-difluorophenyl Isothiocyanate is a trisubstituted compound, this principle underscores the importance of the substitution pattern.

Estimated Properties for 4-Chloro-2,3-difluorophenyl Isothiocyanate

Based on the data for related compounds and the principles outlined above:

-

Boiling Point: The presence of one chlorine and two fluorine atoms, along with the isothiocyanate group, will give 4-Chloro-2,3-difluorophenyl Isothiocyanate a relatively high molecular weight and significant polarity. Therefore, its boiling point is expected to be higher than that of 4-chlorophenyl isothiocyanate.

-

Melting Point: The asymmetry of the substitution pattern may lead to a less ordered crystal packing compared to more symmetrical analogs. This could result in a melting point that is not significantly elevated, and potentially in a similar range to or slightly higher than 4-chlorophenyl isothiocyanate.

It is crucial to emphasize that these are estimations based on theoretical principles and comparative data. Experimental determination remains the gold standard for obtaining accurate physicochemical properties.

Visualization of the Molecular Structure

To aid in the conceptual understanding of the structure-property discussion, the following diagram illustrates the chemical structure of 4-Chloro-2,3-difluorophenyl Isothiocyanate.

Figure 1: Chemical structure of 4-Chloro-2,3-difluorophenyl Isothiocyanate.

Experimental Protocol Considerations for Determining Melting and Boiling Points

For the empirical determination of the melting and boiling points of 4-Chloro-2,3-difluorophenyl Isothiocyanate, standard laboratory procedures should be followed with appropriate safety precautions, given that isothiocyanates are often lachrymatory and toxic.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination (Distillation Method)

-

Apparatus: A microscale distillation apparatus is assembled.

-

Procedure: A small volume of the liquid sample is placed in the distillation flask with a boiling chip. The flask is heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling, and the vapor temperature is stable on the thermometer. For accuracy, the pressure should be recorded, especially if performing a vacuum distillation.

Conclusion

While direct experimental data for the melting and boiling points of 4-Chloro-2,3-difluorophenyl Isothiocyanate are currently unavailable, a systematic analysis of related compounds and the application of fundamental chemical principles provide a solid foundation for estimating these critical properties. The presence of multiple halogen substituents suggests a compound with a notable boiling point due to increased molecular weight and polarity. The asymmetric substitution pattern may temper a significant rise in the melting point. The insights provided in this guide aim to assist researchers in their ongoing work with this and similar novel chemical entities.

References

- Sigma-Aldrich. (n.d.). 4-Chlorophenyl isothiocyanate 99%.

- ChemicalBook. (n.d.). 4-CHLOROPHENYL ISOTHIOCYANATE.

- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.

- Chemsrc. (2025, August 20). 4-chlorophenyl isothiocyanate.

- MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.

- Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens.

- ChemistryStudent. (n.d.). Group 7 Halogens - Boiling Points (A-Level).

Sources

- 1. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boiling points of halogenated aliphatic compounds: a quantitative structure-property relationship for prediction and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Role of Fluorine Substitution in Phenyl Isothiocyanate Reactivity

This guide details the physicochemical impact of fluorine substitution on phenyl isothiocyanate (PITC) reactivity, designed for researchers in synthetic and medicinal chemistry.

Executive Summary

Phenyl isothiocyanates (PITCs) are electrophilic linchpins in organic synthesis, widely employed in the formation of thioureas, heterocycles (e.g., thiohydantoins), and in bioconjugation (Edman degradation). The introduction of fluorine atoms onto the phenyl ring profoundly alters the electrophilicity of the isothiocyanate carbon (

This guide provides a technical analysis of how fluorine substitution patterns (ortho, meta, para) dictate reaction kinetics, offering a validated synthetic protocol and strategic insights for drug design.

Mechanistic Foundations: The "Fluorine Effect"

The reactivity of PITCs is governed by the electrophilicity of the central carbon atom. Nucleophiles (amines, thiols) attack this carbon to form thiourea or dithiocarbamate derivatives. Fluorine modifies this reactivity through two opposing electronic vectors:

-

Inductive Withdrawal (

): Fluorine is highly electronegative ( -

Mesomeric Donation (

): Through the

Hammett Electronic Analysis

The net effect of fluorine is quantified by Hammett substituent constants (

| Substituent Position | Hammett Constant ( | Dominant Effect | Reactivity Implication |

| Meta ( | +0.34 | Strong Induction ( | High Reactivity |

| Para ( | +0.06 | Cancellation ( | Moderate Reactivity |

| Hydrogen (H) | 0.00 | Reference | Baseline |

Key Insight: Unlike nitro or cyano groups which are universally deactivating to the ring (and activating to the side-chain electrophile), fluorine's effect is highly position-dependent. Meta-fluorine is a potent activator, whereas para-fluorine provides only marginal activation due to resonance cancellation.

Visualization: Electronic Effects Pathway

The following diagram illustrates the competing electronic effects and their impact on the electrophilic center.

Caption: Mechanistic flow of Fluorine's electronic perturbations on PITC reactivity. Note the divergence between meta and para outcomes.

Synthetic Utility & Reactivity Profiling[1]

Reactivity Hierarchy

In nucleophilic addition reactions (e.g., with primary amines to form thioureas), the observed rate constant (

-

Meta-F: The "sweet spot" for maximizing reactivity without steric hindrance.

-

Ortho-F: Highly activated inductively, but steric bulk can impede the approach of larger nucleophiles, leading to variable rates.

-

Para-F: Offers a subtle modulation of reactivity, ideal when "tuning" a drug's metabolic profile without drastically altering chemical stability.

Experimental Protocol: Synthesis of 4-Fluorophenyl Isothiocyanate

While thiophosgene (

Objective: Synthesize 4-fluorophenyl isothiocyanate from 4-fluoroaniline.

Reagents:

-

4-Fluoroaniline (1.0 eq)[1]

-

Carbon Disulfide (

) (1.2 eq) -

Triethylamine (

) (2.5 eq) -

Cyanuric Chloride (TCT) (0.35 eq)

-

Solvent: Dichloromethane (

)

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

Dissolve 4-fluoroaniline (10 mmol) and

(25 mmol) in -

Add

(12 mmol) dropwise over 15 minutes. -

Checkpoint: The solution should turn yellow/orange, indicating dithiocarbamate salt formation. Stir for 1 hour at room temperature.

-

-

Desulfurization (Isothiocyanate Generation):

-

Cool the mixture back to 0°C.

-

Add Cyanuric Chloride (3.5 mmol) dissolved in minimal

. -

Stir for 2-3 hours. A white precipitate (cyanuric acid/salt byproduct) will form.

-

-

Work-up & Purification:

-

Filter off the solid precipitate.

-

Wash the filtrate with water (

) and brine ( -

Dry over anhydrous

and concentrate in vacuo. -

Validation: The crude oil is typically >90% pure. Purify via silica flash chromatography (Hexanes/EtOAc 95:5) if necessary.

-

Characterization: IR peak at

(strong, broad

-

Medicinal Chemistry Applications

Fluorinated PITCs are not just synthetic intermediates; they are key motifs in drug discovery for covalent inhibition and bioisosteric replacement.

Metabolic Stability

The C-F bond is metabolically robust. Replacing a hydrogen with fluorine at the para position blocks metabolic oxidation (e.g., by CYP450) at that site. This is crucial for extending the half-life (

Lipophilicity Modulation

Fluorine substitution increases lipophilicity (

Covalent Inhibitors

PITCs react with cysteine residues in proteins to form stable dithiocarbamate or thiourea linkages. The "tunability" of fluorinated PITCs allows medicinal chemists to dial in the exact electrophilicity required to target a specific cysteine without reacting promiscuously with other biological nucleophiles (off-target toxicity).

Workflow: From Precursor to Bioactive Scaffold

Caption: Synthetic and biological workflow for fluorinated isothiocyanates.

References

-

Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Kinetics of Isothiocyanate Aminolysis: Castro, E. A., & Munoz, P. (2009). Kinetics and Mechanism of the Aminolysis of Phenyl Isothiocyanates. Journal of Organic Chemistry. (General reference for mechanism). [Link]

Sources

Methodological & Application

Solvent selection for nucleophilic addition to 4-Chloro-2,3-difluorophenyl Isothiocyanate

Application Note: Optimizing Solvent Systems for the Nucleophilic Derivatization of 4-Chloro-2,3-difluorophenyl Isothiocyanate

Executive Summary

This guide details the solvent selection strategy for nucleophilic addition reactions involving 4-Chloro-2,3-difluorophenyl Isothiocyanate . Due to the specific electronic activation provided by the 2,3-difluoro and 4-chloro substituents, this electrophile exhibits heightened reactivity compared to non-halogenated phenyl isothiocyanates. This application note provides a decision matrix for solvent selection, balancing reaction kinetics, solubility, "Green Chemistry" principles, and downstream processing requirements.

Substrate Analysis & Reactivity Profile

Molecule: 4-Chloro-2,3-difluorophenyl Isothiocyanate Class: Poly-halogenated Aryl Isothiocyanate (ITC)

Electronic "Activation" Mechanism

The reactivity of the isothiocyanate (

-

Inductive Effect (-I): The Fluorine atoms at positions 2 and 3 are strongly electron-withdrawing. This pulls electron density away from the aromatic ring and, by extension, the nitrogen of the ITC group.

-

Result: The central carbon of the ITC group becomes highly electrophilic (

), significantly increasing the rate of nucleophilic attack by amines, thiols, or hydrazines compared to phenyl isothiocyanate. -

Risk Factor: This heightened electrophilicity also increases susceptibility to hydrolysis (reaction with water) and alcoholysis (reaction with protic solvents), necessitating careful solvent choice to avoid byproduct formation (carbamates/thiocarbamates).

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for coupling this specific ITC with amines to form thioureas.

| Solvent Class | Representative Solvents | Solubility | Reaction Rate | Green Score | Application Notes |

| Polar Aprotic | THF, Acetonitrile (MeCN) | High | Fast | Moderate | Recommended. Balances solubility and kinetics. THF is easily removed; MeCN is ideal for LCMS monitoring. |

| Halogenated | Dichloromethane (DCM) | Very High | Moderate | Low | Traditional. Excellent for lipophilic amines. Toxic; restricted in large-scale process chemistry.[1] |

| Protic (Alcohols) | Ethanol, 2-Propanol | High | Variable | High | Conditional. Can form thiocarbamate byproducts if the amine is weak or sterically hindered. Good for crystallizing products directly. |

| High Boiling | DMF, DMSO | High | Very Fast | Low | Last Resort. Use only if reactants are insoluble elsewhere. Difficult workup (requires aqueous wash or lyophilization). |

| Green Alternatives | 2-MeTHF, Ethyl Acetate | High | Moderate | Very High | Process Preferred. 2-MeTHF separates easily from water during workup. EtOAc is viable but can transacylate with very strong nucleophiles (rare). |

Mechanistic Pathway & Solvent Influence[2]

The reaction proceeds via a nucleophilic attack on the central carbon, forming a zwitterionic intermediate, followed by a proton transfer. Polar solvents stabilize the charge separation in the transition state, accelerating the reaction.

Figure 1: Mechanistic pathway showing how polar solvents stabilize the transition state, while protic solvents may interact with the nucleophile.

Experimental Protocol: Synthesis of Thiourea Derivatives

Objective: Synthesis of N-(4-chloro-2,3-difluorophenyl)-N'-morpholinothiourea (Model Reaction).

Materials

-

4-Chloro-2,3-difluorophenyl Isothiocyanate (1.0 equiv)[2]

-

Morpholine (1.1 equiv)

-

Solvent: Tetrahydrofuran (THF) [Anhydrous preferred][1]

-

Recrystallization Solvent: Ethanol/Heptane

Step-by-Step Methodology

-

Preparation:

-

In a clean, dry 20 mL scintillation vial or round-bottom flask, dissolve 4-Chloro-2,3-difluorophenyl Isothiocyanate (200 mg, 0.97 mmol) in THF (2.0 mL).

-

Note: Ensure the solution is clear. If the ITC is old, filter off any insoluble urea precipitate before proceeding.

-

-

Addition:

-

Cool the solution to 0°C (ice bath). Reasoning: The electron-deficient ring makes the reaction exothermic. Cooling prevents impurity formation.

-

Add Morpholine (93 mg, 1.07 mmol, 1.1 equiv) dropwise over 2 minutes.

-

Allow the reaction to warm to room temperature (20-25°C) naturally.

-

-

Monitoring:

-

Stir for 1–2 hours.

-

TLC Control: Eluent 30% EtOAc in Hexanes. The ITC spot (high R_f) should disappear; a new, more polar spot (Thiourea) should appear.

-

LCMS: Check for Mass [M+H]+ = 293.0 (approx).

-

-

Work-up (Precipitation Method - Preferred):

-

Scenario A (Product Precipitates): If a white solid forms, filter the solid using a Buchner funnel. Wash with cold Et2O (2 x 2 mL).

-

Scenario B (Solution remains clear): Concentrate the THF to ~0.5 mL volume under reduced pressure. Add Heptane (5 mL) slowly with stirring to induce precipitation. Filter and dry.[1]

-

-

Purification:

-

If necessary, recrystallize from hot Ethanol. The electron-deficient nature of the ring often facilitates high crystallinity of the resulting thioureas.

-

Decision Tree: Solvent Selection Workflow

Use this logic flow to determine the optimal solvent for your specific amine partner.

Figure 2: Decision Matrix for selecting the optimal reaction medium.

Troubleshooting & Critical Parameters

-

Hydrolysis Risk: The 2,3-difluoro substitution pattern makes the ITC highly susceptible to moisture. If using "wet" solvents (e.g., technical grade Ethanol), the ITC may convert to the aniline (4-chloro-2,3-difluoroaniline) via a carbamate intermediate. Always use anhydrous solvents for quantitative yields.

-

Oiling Out: If the product oils out upon hexane/heptane addition, re-dissolve in a minimum amount of DCM and add Hexane dropwise with vigorous stirring to create a seed surface.

-

Reaction Stalling: If the reaction is slow (common with electron-deficient anilines as nucleophiles), switch to Acetonitrile and heat to 50°C. Acetonitrile has a higher dielectric constant than THF, stabilizing the transition state more effectively.

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[3] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Retrieved from [Link]

-

Satchell, D. P. N., & Satchell, R. S. (1990).[4] The kinetics and mechanism of aminolysis of isothiocyanates.[4] Journal of the Chemical Society, Perkin Transactions 2, 1415-1420.[4] Retrieved from [Link]

-

PubChem. (2025). 4-Fluorophenyl isothiocyanate Compound Summary. (Analogous reactivity data). Retrieved from [Link]

-

Zhong, P., et al. (2022). Solvent-Controlled Selective Synthesis of Amides and Thioureas from Isothiocyanates.[5] ResearchGate.[6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 3. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Catalytic Acceleration of Sterically Hindered Isothiocyanate Reactions

Abstract & Introduction

Isothiocyanates (ITCs) are versatile electrophiles used extensively in the synthesis of thioureas, thiocarbamates, and heterocyclic scaffolds for drug discovery. However, reaction kinetics drop precipitously when dealing with sterically hindered substrates (e.g., tert-butyl isothiocyanate, 2,6-disubstituted aryl ITCs) or weak nucleophiles.

Standard protocols often resort to forcing conditions—high heat or microwave irradiation—which can lead to decomposition or side reactions like desulfurization. This guide presents a catalytic approach, shifting the focus from thermal energy to chemical activation . We analyze three catalytic modes: Nucleophilic Catalysis (DMAP), Base Catalysis (DBU), and H-Bonding Organocatalysis, providing validated protocols to accelerate these sluggish transformations under mild conditions.

Mechanistic Insight: Overcoming the Kinetic Barrier

The reaction of a nucleophile (

The Catalytic Solution

To accelerate this, we must either:

-

Activate the Nucleophile: Increase the electron density of the attacking species (Base Catalysis).

-

Activate the Electrophile: Make the ITC carbon more susceptible to attack (Nucleophilic/Lewis Acid Catalysis).

Figure 1: Comparative Catalytic Activation Pathways The following diagram illustrates how DMAP (Nucleophilic Catalyst) and Thiourea (H-Bonding Catalyst) lower the energy barrier compared to the uncatalyzed background reaction.

Caption: Figure 1. Dual activation modes. DMAP forms a reactive covalent intermediate (Blue), while H-bonding catalysts activate the ITC sulfur/nitrogen dipole (Green).

Catalyst Selection Guide

Not all catalysts suit every substrate. Use this selection matrix to choose the optimal system for your specific hindrance profile.

Table 1: Catalyst Performance Matrix

| Catalyst Class | Representative Reagent | Mechanism | Best For | Limitations |

| Nucleophilic | DMAP (10-20 mol%) | Forms reactive N-acylpyridinium-like intermediate. | Hindered ITCs (e.g., t-Butyl-NCS) reacting with alcohols or amines. | Can be difficult to remove if product is non-polar. |

| Strong Base | DBU (1-5 mol%) | Deprotonates nucleophile; activates S via "ate" complex. | Weak Nucleophiles (Phenols, Thiols) adding to moderately hindered ITCs. | May cause side reactions (desulfurization) at high temp. |

| Bifunctional | Takemoto's Cat. | Dual H-bonding to ITC + Base activation of Nu. | Enantioselective synthesis; Extreme steric cases where mildness is key. | High cost; slower kinetics than DMAP. |

| Lewis Acid | Cu(OTf)₂ | Coordinates to S, increasing C electrophilicity. | Non-basic conditions; acid-sensitive substrates. | Requires dry solvents; metal scavenging required. |

Detailed Protocols

Protocol A: The "Hard" Case – Aminolysis of tert-Butyl Isothiocyanate

Objective: Synthesize a sterically congested thiourea from tert-butyl isothiocyanate and a secondary amine. Challenge: The tert-butyl group blocks the trajectory of the incoming amine. Solution: DMAP Catalysis.[1] DMAP is small enough to attack the ITC, forming a highly reactive intermediate that extends the electrophilic center away from the steric bulk.

Materials

-

tert-Butyl isothiocyanate (1.0 equiv)

-

Secondary Amine (e.g., Diethylamine) (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

-

Quench: 0.5 M HCl

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with N₂.

-

Dissolution: Dissolve tert-butyl isothiocyanate (1.0 mmol) in DCM (5 mL, 0.2 M).

-

Catalyst Addition: Add DMAP (0.1 mmol, 12 mg). Stir for 5 minutes.

-

Observation: The solution may slightly darken or warm, indicating the formation of the reactive DMAP-ITC adduct.

-

-

Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

-

Reaction: Stir at Room Temperature (25°C).

-

Checkpoint: Monitor by TLC. Without DMAP, this reaction might take 24-48h. With DMAP, conversion typically completes in <4 hours.

-

-

Workup:

-

Dilute with DCM (20 mL).[2]

-

Wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and excess amine.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

Graphviz Workflow Diagram

Caption: Figure 2. Experimental workflow for DMAP-catalyzed aminolysis. The acid wash step is critical for removing the pyridine catalyst.

Protocol B: Adding Weak Nucleophiles (Alcohols)

Objective: Synthesis of Thiocarbamates (

Materials

-

Isothiocyanate (1.0 equiv)[4]

-

Alcohol (1.2 - 1.5 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%)

-

Solvent: THF or DMF (Dry)

Procedure

-

Combine ITC (1.0 mmol) and Alcohol (1.5 mmol) in THF (3 mL).

-

Add DBU (0.05 mmol) via microsyringe.

-

Stir at 40°C .

-

Note: While room temperature works for simple ITCs, hindered systems benefit from mild heating (40°C) combined with DBU.

-

-

Validation: Monitor the disappearance of the characteristic NCS stretch (~2100 cm⁻¹) via IR spectroscopy if available, or TLC.

-

Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| No Reaction (24h) | Steric bulk is too high for simple attack. | Switch from Base catalyst (DBU) to Nucleophilic catalyst (DMAP) . DMAP activates the carbon, which is often more effective than activating the nucleophile in hindered systems. |

| Desulfurization | Reaction temperature too high (>80°C) or base too strong. | Lower temperature to 40°C. Switch to a milder base (DABCO) or use a Thiourea organocatalyst (Schreiner's thiourea). |

| Low Yield | Product hydrolysis during workup. | Avoid strong acid washes if the product is acid-sensitive. Use silica filtration instead of aqueous workup. |

References

-

DMAP Mechanism & Utility

- Title: 4-Dimethylaminopyridine (DMAP)

- Source:Angewandte Chemie Intern

-

URL:[Link]

- Context: Establishes the mechanism of DMAP forming reactive N-acyl/N-thioacyl intermedi

-

Organocatalysis of ITCs

-

Base Catalysis (DBU)

-

General Reactivity of Isothiocyanates

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 5. 73 Which Is A Better Nucleophile : Methoxide Or Tert Butoxide [bzchemicals.com]

- 6. Organocatalytic enantioselective tandem aldol-cyclization reaction of α-isothiocyanato imides and activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Preventing Hydrolysis of 4-Chloro-2,3-difluorophenyl Isothiocyanate

Executive Summary & Compound Profile

Compound: 4-Chloro-2,3-difluorophenyl Isothiocyanate Core Challenge: This compound exhibits hyper-electrophilicity . While standard Phenyl Isothiocyanate (PITC) is moderately stable in water (t½ ~50h at pH 7.4), the presence of three electron-withdrawing groups (EWGs)—specifically the fluorine atoms at the 2,3-positions and chlorine at the 4-position—significantly destabilizes the isothiocyanate (-N=C=S) moiety.

The Result: The central carbon atom is highly electron-deficient, making it exceptionally prone to nucleophilic attack by water (hydrolysis) even at neutral pH. This guide provides the protocols necessary to suppress this degradation pathway while maintaining reactivity toward target amines.

Module 1: The Chemistry of Degradation (Diagnostic)

To prevent failure, you must understand the enemy. In aqueous media, water acts as a competing nucleophile against your target amine.

The Hydrolysis Mechanism

Hydrolysis is base-catalyzed. Hydroxide ions (

Figure 1: The irreversible hydrolysis pathway. The electron-withdrawing Fluorine atoms (ortho/meta) accelerate the first step (Nucleophilic Attack) by increasing the positive charge on the central carbon.

Module 2: Solvent System Engineering (Protocol)

Crucial Rule: Never store this compound in any solvent containing >50 ppm water.

Stock Solution Preparation (Anhydrous)

Hydrolysis often begins before the experiment starts due to wet organic solvents.

| Parameter | Specification | Rationale |

| Primary Solvent | Anhydrous DMSO or DMF | High solubility; miscible with water later. |

| Purity Grade | ≥ 99.9%, "SureSeal" or equivalent | Standard HPLC grade DMSO absorbs atmospheric water rapidly. |

| Desiccant | 3Å or 4Å Molecular Sieves | Add activated sieves to the stock vial 24h prior to use. |

| Storage Temp | -20°C or -80°C | Arrhenius equation: lower T slows degradation kinetics. |

| Container | Amber Glass + Parafilm | Light sensitivity is minor, but seal integrity is vital. |

The "Kinetic Injection" Protocol

Do not pre-dilute the ITC in aqueous buffer. Use this workflow for biological assays:

-

Prepare Target: Dissolve protein/amine in buffer (pH 7.5–8.0).

-

Prepare Stock: Dissolve ITC in anhydrous DMSO (100x concentration).

-

Injection: Add DMSO stock directly to the vortexing aqueous target.

-

Time: Reaction is usually complete within 15–60 minutes.

Module 3: Reaction Optimization (Troubleshooting)

The pH Paradox

-

Low pH (< 6): ITC is stable, but your target amine is protonated (

) and non-nucleophilic. Reaction fails. -

High pH (> 9): Target amine is reactive (

), but -

Optimal Window: pH 7.2 – 8.0 .

Comparative Stability Data (Estimated)

Based on Hammett substituent constants (

| Condition | Phenyl ITC (Standard) | 4-Cl-2,3-difluoro ITC (Your Compound) | Recommendation |

| pH 7.4 (PBS) | t½ ~ 50 hours | t½ ~ 4–8 hours | Use immediately upon mixing. |

| pH 9.0 (Carbonate) | t½ ~ 2 hours | t½ < 20 mins | Avoid carbonate buffers. |

| Excess Reagent | 1.1 – 1.5 eq | 3.0 – 5.0 eq | Compensate for hydrolysis loss. |

Troubleshooting Guides & FAQs

Scenario A: "My reaction solution turned cloudy immediately."

-

Diagnosis: This is likely the precipitated byproduct (substituted thiourea or dithiocarbamate salts) or the ITC itself crashing out due to low solubility.

-

Fix:

-

Ensure DMSO concentration is 5–10% v/v to maintain solubility.

-

Check if the cloudiness dissolves upon adding more DMSO. If not, it is likely the polymerized/decomposed byproduct.

-

Scenario B: "I see the ITC peak disappear on HPLC, but no product forms."

-

Diagnosis: Complete hydrolysis. The ITC reacted with water before it could find the amine.

-

Fix:

-

Increase Amine Concentration: Drive the kinetics toward conjugation (Second-order rate law: Rate = k[ITC][Amine]).

-

Lower Temperature: Run the reaction at 4°C. Hydrolysis has a higher activation energy than amine conjugation; cooling often favors the desired reaction.

-

Scenario C: "Can I use Tris Buffer?"

-

Diagnosis: NO. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.

-

Result: The ITC will react with the Tris buffer, not your target.

-

Fix: Use Phosphate (PBS), HEPES, or MOPS buffers.

Decision Tree: Optimizing Yield

Figure 2: Step-by-step troubleshooting logic for maximizing conjugation efficiency.

References

-

Mechanistic Insight: Drobnica, L., et al. "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives (1977): 1003-1221.

-

Hydrolysis Kinetics: Satchell, D. P. N., et al. "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2 (1992): 339-341.[1]

-

Stability in Buffers: Luang-In, V., & Rossiter, J. T. "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology (2015): 37(6), 625-630.[2]

-

Reaction Competition: Podhradský, D., et al. "Reactivity of Isothiocyanates with Amines." Collection of Czechoslovak Chemical Communications (1980).

Sources

Technical Support Center: Minimizing Side Reactions in Nucleophilic Attack on Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to optimizing reactions with isothiocyanates. This guide is designed to provide in-depth, actionable advice to troubleshoot and prevent common side reactions encountered during the nucleophilic attack on isothiocyanates, a cornerstone reaction in the synthesis of thioureas and other valuable compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Low Yield of the Desired Thiourea Product

Question: I am reacting a primary amine with an isothiocyanate, but I am observing a very low conversion to the thiourea product. What are the potential causes and how can I improve my yield?

Answer:

Low yields in thiourea synthesis from an isothiocyanate and an amine can stem from several factors, primarily related to reagent quality, reaction conditions, and inherent substrate reactivity.[1]

Potential Causes & Recommended Solutions:

-

Poor Reagent Quality: Isothiocyanates are susceptible to degradation, especially in the presence of moisture.[2] Similarly, the purity of the amine is critical.

-

Low Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, slowing down the desired reaction.[2][3]

-

Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the nucleophilic attack, leading to a slower reaction rate and lower yield.[1][2]

-

Solution: Similar to dealing with low nucleophilicity, increasing the temperature or reaction time can be beneficial.[1] In some cases, a change in solvent to one that better solvates the transition state may be helpful.

-

-

Incomplete Reaction: Insufficient reaction time or a suboptimal temperature can result in incomplete conversion of the starting materials.[2]

Experimental Protocol: General Procedure for Thiourea Synthesis

-

Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane, ethanol).[4]

-

Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]

-

Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[1]

-

The crude product can then be purified by recrystallization or column chromatography.[4]

Issue 2: Formation of an Unexpected Symmetrical N,N'-Disubstituted Thiourea

Question: I am trying to synthesize an unsymmetrical thiourea, but my main product is a symmetrical one. Why is this happening and how can I prevent it?

Answer:

The formation of a symmetrical N,N'-disubstituted thiourea as a byproduct is a common issue, especially when the isothiocyanate intermediate is generated in-situ.[2] This occurs when the newly formed isothiocyanate reacts with the starting amine instead of the intended second amine.

Causality:

This side reaction is a classic example of competing reaction pathways. If the rate of reaction of the isothiocyanate with the starting amine is comparable to or faster than its reaction with the second, different amine, the formation of the symmetrical byproduct will be significant.

Preventative Measures:

-

Stoichiometric Control: Careful control over the stoichiometry of the reactants is crucial.

-

Two-Step, One-Pot Approach: A more robust method is to separate the formation of the isothiocyanate from its subsequent reaction.

-

First, synthesize and isolate the isothiocyanate intermediate.

-

Then, in a separate step, react the purified isothiocyanate with the second amine to form the desired unsymmetrical thiourea.

-

Issue 3: Product is an Oil and Difficult to Purify

Question: My thiourea product is an oil, making purification by recrystallization impossible. What are my options?

Answer:

Obtaining an oily product can be frustrating, but there are several techniques to induce crystallization or purify the compound in its oily state.

Troubleshooting Steps:

-

Solvent Selection for Trituration: If the oil is viscous, vigorous stirring with a "poor" solvent (a solvent in which your product is insoluble, such as hexane or a mixture of diethyl ether and hexane) can sometimes induce crystallization by washing away impurities that inhibit crystal lattice formation.[5]

-

Column Chromatography: This is a standard and effective method for purifying both isothiocyanates and thioureas.[4]

-

Stationary Phase: Silica gel is the most commonly used stationary phase.[4]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase should be adjusted to achieve good separation of your product from impurities.[4]

-

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemistry of isothiocyanates and best practices for their use in synthesis.

Q1: What is the fundamental reactivity of the isothiocyanate functional group?

The isothiocyanate group (-N=C=S) is characterized by a highly electrophilic central carbon atom.[6] This makes it susceptible to nucleophilic attack by electron-rich species.[6][7] The reactivity of nucleophiles towards this electrophilic center generally follows the order: -SH > -NH2 > -OH.[8]

Q2: How do reaction conditions like solvent, temperature, and pH affect the reaction?

-

Solvent: The choice of solvent can significantly impact the reaction rate and product distribution. Polar aprotic solvents like DMSO can be effective, but greener alternatives like acetone are also viable.[9] The stability of the isothiocyanate itself is solvent-dependent; for instance, iberin (an isothiocyanate) shows good stability in acetonitrile but degrades in methanol/water mixtures.[10]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate, which can be beneficial for sterically hindered or electronically deactivated substrates.[1] However, higher temperatures can also promote side reactions or lead to the degradation of the isothiocyanate.[11][12] It is crucial to find an optimal temperature that maximizes the yield of the desired product.[5]

-

pH: The pH of the reaction medium can have a profound effect, especially when competing nucleophiles are present. For example, the reaction of an isothiocyanate with a thiol is favored under neutral to slightly acidic conditions (pH 6-8), while reaction with an amine is favored under more alkaline conditions (pH 9-11).[13] Isothiocyanates are generally more stable at acidic pH and unstable at alkaline pH.[10]

Q3: What are some common side reactions to be aware of?

Besides the formation of symmetrical thioureas, other side reactions can occur:

-

Reaction with Water (Hydrolysis): Nucleophilic attack by a hydroxide ion forms a monothiocarbamate, which can then eliminate carbonyl sulfide (COS) to produce the corresponding amine.[7] This is an irreversible hydrolysis that leads to the loss of the isothiocyanate.

-

Reaction with Alcohols: In the presence of alcohols, isothiocyanates can form N-aryl-O-alkyl carbamates. This reaction is more prevalent with smaller chain alcohols.[14]

-

Formation of Ureas: While less common in the direct reaction of isothiocyanates with amines, urea formation can be a side product in some synthetic routes to isothiocyanates, and these impurities can be carried over.[15]

Q4: Are there any "green" or more sustainable methods for these reactions?

Yes, there is a growing interest in developing more environmentally friendly protocols. Some approaches include:

-

Aqueous Media: Performing the synthesis in water can reduce the reliance on hazardous organic solvents.[2]

-

Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times, higher yields, and can be more energy-efficient than conventional heating.[1][9]

-

Catalytic Methods: The use of catalysts, such as selenium or tellurium, can facilitate the synthesis of isothiocyanates under milder conditions.[9][16]

Section 3: Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis of thioureas.

| Parameter | Effect on Reaction | Considerations |

| Temperature | Increased temperature generally increases the reaction rate. | Can lead to decomposition of the isothiocyanate or promote side reactions if too high.[1][11] |

| Solvent | Can influence reaction rate and product solubility. | Polar aprotic solvents are often effective. The stability of the isothiocyanate can be solvent-dependent.[9][10] |

| pH | Affects the nucleophilicity of reactants and the stability of the isothiocyanate. | Amine attack is favored at higher pH, while thiol attack is favored at lower pH. Isothiocyanates are less stable at alkaline pH.[10][13] |

| Steric Hindrance | Can significantly slow down the reaction rate. | May require more forcing conditions (higher temperature, longer reaction time).[1][2] |

| Nucleophilicity of Amine | A primary determinant of the reaction rate. | Electron-withdrawing groups on the amine decrease its reactivity.[2][3] |

References

- Samec, M., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 10(4), 536.

- Kassie, F., & Gaspari, P. (2017). Are isothiocyanates potential anti-cancer drugs?

- Cinquanta, L., et al. (2021). Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin. Food Chemistry, 365, 130508.

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]

- Le, T. H., et al. (2024).

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Retrieved from [Link]

-

Taylor & Francis. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates.

-

CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methylthiourea. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

ANAEROBIC DISSOCIATION OF THIOCYANATE UNDER CONTROLLED PH AND TEMPERATURE. (n.d.). Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

AACR Journals. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Retrieved from [Link]

-

DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Reddit. (2024). Problem with my thiourea synthesis. Retrieved from [Link]

-

Science.gov. (n.d.). thiourea derivatives methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Selenonium Salt as a Catalyst for Nucleophilic Substitution Reactions in Water: Synthesis of Thiocyanites and Selenocyanates. Retrieved from [Link]

-

National Institutes of Health. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel transformation products from the glucosinolate breakdown products isothiocyanates and thioglucose formed during cooking. Retrieved from [Link]

-

Thieme. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Retrieved from [Link]

-

Save My Exams. (2024). Nucleophilic Addition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Retrieved from [Link]

-

MDPI. (2020). A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane. Retrieved from [Link]

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. tandfonline.com [tandfonline.com]

- 10. (PDF) Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin [academia.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Support Center: Purification of 4-Chloro-2,3-difluorophenyl Isothiocyanate

This technical guide addresses the purification of 4-Chloro-2,3-difluorophenyl Isothiocyanate via recrystallization. It is designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) studies or intermediate synthesis.[1][2][3][4]

Compound Profile & Critical Sensitivities

-

Target Compound: 4-Chloro-2,3-difluorophenyl Isothiocyanate[1][2][3][4]

-

Physical State: Low-melting solid or semi-solid oil (Melting Point range typically 35–55°C based on structural analogs like 4-chlorophenyl isothiocyanate [42–44°C]).[1][2][3]

-

Reactivity Alert: Isothiocyanates are electrophilic .[1][2][3] They react rapidly with nucleophiles (amines, thiols, alcohols) and hydrolyze in the presence of moisture to form insoluble urea byproducts.[3][4]

Warning: Do not use alcohols (methanol, ethanol) or amines as solvents.[3] Unlike simple aromatics, isothiocyanates will react with these solvents to form thiocarbamates and thioureas, respectively, irreversibly destroying your product.[3][4]

Solvent Selection Architecture

The choice of solvent is governed by the "Nucleophilic Exclusion Principle" —you must exclude any solvent capable of donating a proton or attacking the central carbon of the isothiocyanate group.[2][3]

Solvent Compatibility Matrix

| Solvent Class | Status | Specific Solvents | Technical Rationale |

| Alkanes | Highly Recommended | Hexane, Heptane, Pentane, Petroleum Ether | Non-reactive. Poor solubility at low temps promotes high recovery yields.[1][2][3][4] Ideal for "drowning out" impurities.[1][2][3] |

| Chlorinated | Dissolution Only | Dichloromethane (DCM), Chloroform | Good solubility. Use only as the "solvent" in a solvent/anti-solvent pair. Too soluble to be used alone for crystallization.[1][2][3] |

| Ethers | Conditional | Diethyl Ether, MTBE | Non-reactive. Good for low-temperature crystallization (cryo-crystallization) if the compound is an oil at RT.[1][2][3][4] |

| Alcohols | PROHIBITED | Methanol, Ethanol, Isopropanol | Reactive. Forms thiocarbamates (e.g., O-ethyl thiocarbamate).[3][4] |

| Water | PROHIBITED | Water, Aqueous buffers | Reactive. Hydrolyzes product to N,N'-bis(4-chloro-2,3-difluorophenyl)urea (insoluble white solid).[1][2][3][4] |

Decision Logic: Solvent Selection Tree

Use this logic flow to select the optimal solvent system based on your crude material's state.[1][3]

Figure 1: Decision tree for selecting the recrystallization strategy based on the physical state of the crude 4-Chloro-2,3-difluorophenyl Isothiocyanate.

Optimized Experimental Protocols

Method A: The Binary System (DCM / Hexane)

Best for: Oily crudes or low-melting solids prone to "oiling out."[1][2][3]

-

Dissolution: Dissolve the crude 4-Chloro-2,3-difluorophenyl Isothiocyanate in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be concentrated but clear.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble urea byproducts (common impurities).

-

Precipitation: While stirring rapidly, slowly add Hexane (anti-solvent) dropwise.[3]

-

Visual Cue: Stop adding Hexane when a faint, persistent cloudiness (turbidity) appears.[3]

-

-

Clarification: Add 1-2 drops of DCM to make the solution clear again.[1][2][3]

-

Crystallization:

-

Collection: Cold filtration. Wash the crystals immediately with cold (-20°C) Hexane.[1][2][3]

Method B: Single Solvent (Heptane)

Best for: Solid crude with minor impurities.[2]

-

Heating: Suspend crude material in Heptane. Heat gently to 50–60°C.

-

Saturation: Add just enough Heptane to dissolve the solid at this temperature.

-

Cooling: Allow the flask to cool to room temperature slowly on the benchtop (insulate with a beaker if necessary to slow cooling).

-

Final Crystallization: Move to a 4°C fridge, then to a -20°C freezer.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid droplet at the bottom of the flask instead of forming crystals. Cause: The melting point of the solvated product is lower than the saturation temperature, or cooling was too rapid.[3][4]

Corrective Workflow:

-

Re-dissolve: Warm the mixture until the oil dissolves back into the solvent.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.[1][2][3]

-

Slower Cooling: Place the warm flask into a water bath at the same temperature, then let the entire bath cool down overnight. This ensures an extremely slow thermal gradient.[1][2][3]

-

Solvent Swap: If using Heptane, switch to Pentane and use a dry ice/acetone bath (-78°C).[1][2][3] The lower temperature forces the oil to solidify into a glass or crystal.[1][3]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol if I keep it very cold? A: No. While some historical literature suggests this for simple isothiocyanates, poly-halogenated analogs are electron-deficient and highly reactive.[1][2][3][4] Ethanol will attack the isothiocyanate carbon, forming the ethyl thiocarbamate impurity.[3] This reaction is irreversible.[1][2][3]

Q: My product turned into a white solid that won't dissolve in DCM. What is it? A: This is likely the diarylurea derivative, formed by hydrolysis.[2][3]

-

Mechanism:[1][2][3] Isothiocyanate +

-

Action: Filter this solid off.[1][2][3] It is a dead impurity.[1][2][3] Ensure your solvents for the next attempt are anhydrous (dried over

or molecular sieves).

Q: How should I store the purified crystals? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Moisture is the enemy.[1][3] If stored properly, the compound is stable for months.[3]

References

-

Sigma-Aldrich. 4-Chlorophenyl isothiocyanate Product Specification & Physical Properties.[1][2][3] (Analogous compound data for MP/BP baselines). Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (Standard protocols for isothiocyanate purification and exclusion of nucleophilic solvents).

-

Drobnica, L., et al. "The Chemistry of the -NCS Group."[3] The Chemistry of Cyanates and Their Thio Derivatives, Part 2, Wiley, 1977.[3][4] (Mechanistic grounding for reactivity with alcohols/amines).[1][2][3]

-

Sharma, S. "Synthesis of Isothiocyanates: An Update."[3] Sulfur Reports, Vol 8, 1989.[3][4] (Review of synthesis and purification methodologies).

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 3. 4-Chlorophenyl isothiocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]

Technical Support Center: Controlling Exotherms in Large-Scale Isothiocyanate Reactions

Current Status: Operational Topic: Thermal Hazards in Isothiocyanate (ITC) Synthesis & Derivatization Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary: The Thermodynamics of "Click" Chemistry

Isothiocyanates (R-N=C=S) are deceptively stable intermediates. While less volatile than their isocyanate counterparts, they possess a high-energy cumulene system that renders them potent electrophiles. In large-scale applications—particularly drug discovery (e.g., thiourea formation)—their reactions often exhibit "click" chemistry characteristics: rapid kinetics and high exothermicity .

This guide addresses the two critical thermal risks in ITC chemistry:

-

Formation Risk: The exothermic addition of amines to carbon disulfide (

) and subsequent desulfurization. -

Downstream Risk: The rapid, highly exothermic nucleophilic attack (e.g., by amines) on the ITC central carbon, a common cause of thermal runaway in batch reactors.

Module 1: Synthesis of Isothiocyanates (The CS2 Route)

While thiophosgene (

The Mechanism & Thermal Profile

The synthesis proceeds via a dithiocarbamate (DTC) intermediate.

-

Step A (DTC Formation):

-

Thermal Note: Moderately exothermic (

). The risk here is typically

-

-

Step B (Desulfurization):

-

Thermal Note: This step uses reagents like Tosyl Chloride (TsCl), T3P, or Cyanuric Chloride (TCT) to strip sulfur. It is often rapid and exothermic.

-

Validated Protocol: Aqueous One-Pot CS2/TCT Method

Adapted from reliable scale-up methodologies (e.g., Li et al., 2012).

Reagents:

-

Primary Amine (1.0 equiv)

- (1.2 - 1.5 equiv)

-

Base (

or -

Desulfurizing Agent: Cyanuric Chloride (TCT, 0.5 equiv)